3,5-dichloro-6-methyl-1H-pyrazin-2-one
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Overview
Description
3,5-Dichloro-6-methyl-1H-pyrazin-2-one is a chemical compound belonging to the pyrazinone family Pyrazinones are heterocyclic aromatic organic compounds characterized by a pyrazine ring fused with a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-6-methyl-1H-pyrazin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3,5-dichloro-2-hydroxypyrazine with a methylating agent, such as methyl iodide, in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, making the production process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-6-methyl-1H-pyrazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH₃) or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted pyrazinones or other derivatives.
Scientific Research Applications
3,5-Dichloro-6-methyl-1H-pyrazin-2-one has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3,5-Dichloro-6-methyl-1H-pyrazin-2-one is similar to other pyrazinone derivatives, such as 3,5-dimethylpyrazole and pyrrolopyrazine derivatives. its unique chloro and methyl substituents contribute to distinct chemical and biological properties, making it a valuable compound in various applications.
Comparison with Similar Compounds
3,5-Dimethylpyrazole
Pyrrolopyrazine derivatives
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Properties
Molecular Formula |
C5H4Cl2N2O |
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Molecular Weight |
179.00 g/mol |
IUPAC Name |
3,5-dichloro-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H4Cl2N2O/c1-2-3(6)9-4(7)5(10)8-2/h1H3,(H,8,10) |
InChI Key |
QKHQYQGJFUZBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)Cl)Cl |
Origin of Product |
United States |
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